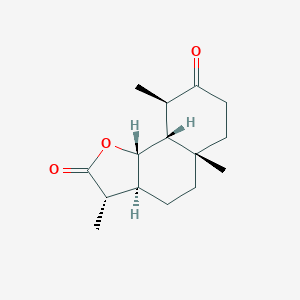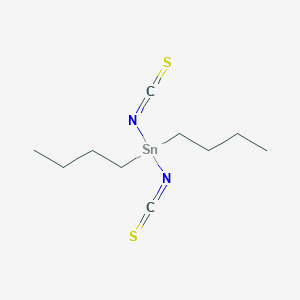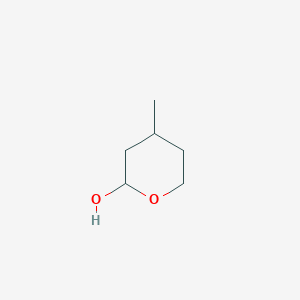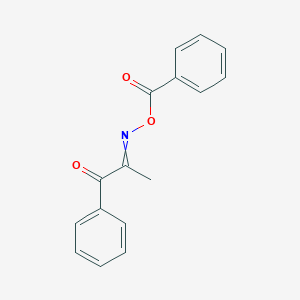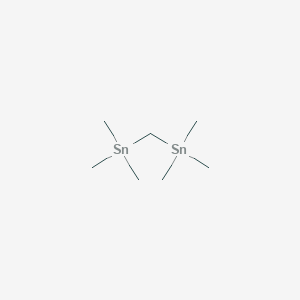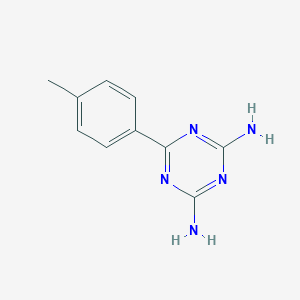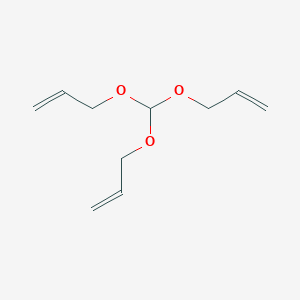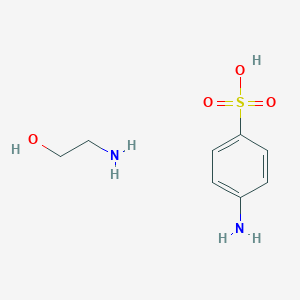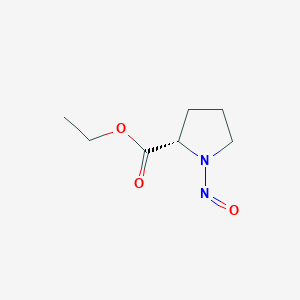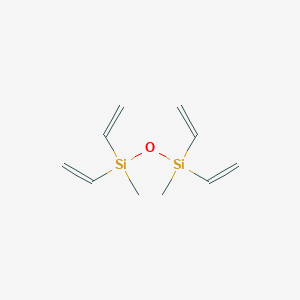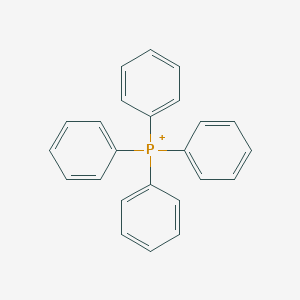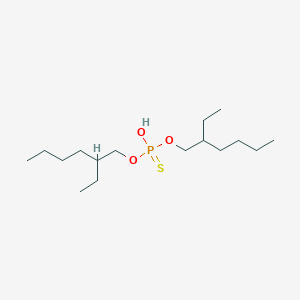
O,O-Bis(2-ethylhexyl) hydrogen thiophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O,O-Bis(2-ethylhexyl) hydrogen thiophosphate, commonly known as DEHPA, is an organophosphorus compound that is widely used in the field of metallurgy and nuclear chemistry. It is a colorless liquid that has a pungent odor and is soluble in organic solvents such as benzene and toluene. DEHPA is used as a selective extractant for the separation and purification of rare earth metals, uranium, and other heavy metals.
Wirkmechanismus
DEHPA acts as a chelating agent, forming stable complexes with metal ions. The mechanism of action involves the formation of a coordination complex between DEHPA and the metal ion, which is then extracted into an organic solvent. The metal ion can then be separated and purified from the organic solvent.
Biochemical and Physiological Effects
DEHPA is not intended for use in biological systems and has no known biochemical or physiological effects. It is a toxic substance that can cause irritation to the skin, eyes, and respiratory system. Long-term exposure to DEHPA can cause liver and kidney damage.
Vorteile Und Einschränkungen Für Laborexperimente
DEHPA is a highly selective extractant that can be used for the separation and purification of rare earth metals, uranium, and other heavy metals. It is a cost-effective and efficient method for metal ion extraction. However, DEHPA has limitations in terms of its solubility in water and its toxicity. It is not suitable for use in biological systems and requires careful handling to avoid exposure to the skin, eyes, and respiratory system.
Zukünftige Richtungen
Future research on DEHPA could focus on the development of alternative, less toxic extractants for metal ion separation and purification. Researchers could also investigate the use of DEHPA in the treatment of wastewater from mining and metallurgical operations. Additionally, further studies could be conducted on the mechanism of action of DEHPA and its potential applications in other fields, such as catalysis and organic synthesis.
Conclusion
DEHPA is a widely used organophosphorus compound that has applications in the separation and purification of rare earth metals, uranium, and other heavy metals. Its mechanism of action involves the formation of stable coordination complexes with metal ions, which can then be extracted into an organic solvent. DEHPA is a highly selective extractant that is cost-effective and efficient, but it has limitations in terms of its solubility in water and its toxicity. Future research could focus on the development of alternative extractants and the investigation of DEHPA's potential applications in other fields.
Synthesemethoden
DEHPA is synthesized by the reaction of 2-ethylhexanol with phosphorus oxychloride in the presence of a catalyst such as zinc chloride. The reaction produces DEHPA and hydrochloric acid as byproducts. The synthesis process is relatively simple and cost-effective, making DEHPA a popular choice for industrial applications.
Wissenschaftliche Forschungsanwendungen
DEHPA is widely used in scientific research for the separation and purification of rare earth metals, uranium, and other heavy metals. It is also used in the extraction of copper, nickel, and cobalt from their ores. DEHPA has been studied extensively for its applications in the nuclear industry, where it is used for the separation of actinides and lanthanides. DEHPA has also been used in the treatment of wastewater from mining and metallurgical operations.
Eigenschaften
CAS-Nummer |
17618-27-8 |
|---|---|
Produktname |
O,O-Bis(2-ethylhexyl) hydrogen thiophosphate |
Molekularformel |
C16H35O3PS |
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
bis(2-ethylhexoxy)-hydroxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H35O3PS/c1-5-9-11-15(7-3)13-18-20(17,21)19-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H,17,21) |
InChI-Schlüssel |
TVRJUOAQXLUUGW-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COP(=S)(O)OCC(CC)CCCC |
Kanonische SMILES |
CCCCC(CC)COP(=S)(O)OCC(CC)CCCC |
Andere CAS-Nummern |
17618-27-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B101423.png)
